molecular formula C7H15N.ClH B1176424 heparin-binding EGF-like growth factor CAS No. 149176-25-0

heparin-binding EGF-like growth factor

Cat. No.: B1176424
CAS No.: 149176-25-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Characterization

The discovery of heparin-binding epidermal growth factor-like growth factor marked a significant milestone in growth factor research, with its initial identification occurring in 1991 through sophisticated purification techniques applied to conditioned media from macrophage-like cells. The compound was originally purified from the conditioned medium of U-937 cells using a multi-step chromatographic approach that included cation exchange, copper affinity, heparin affinity, and reversed-phase liquid chromatography. This purification process revealed the existence of multiple structural forms of the protein, with differences attributed primarily to N-terminal heterogeneity and varying degrees of glycosylation.

The characterization studies demonstrated that heparin-binding epidermal growth factor-like growth factor exhibits potent mitogenic activity for fibroblasts, smooth muscle cells, and keratinocytes, distinguishing it from other members of the epidermal growth factor family through its strong affinity for heparin. Early structural analysis revealed that the mature form of the protein contains 86 amino acid residues with an apparent molecular mass ranging from 19-23 kilodaltons, as determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis. The protein was found to possess a pI value of 7.2-7.8 and contains O-linked glycosylation modifications that contribute to its biological activity.

Initial functional studies established that heparin-binding epidermal growth factor-like growth factor could inhibit the binding of radiolabeled epidermal growth factor to its receptor and trigger autophosphorylation of the epidermal growth factor receptor, indicating shared receptor-binding capabilities with other family members. These early investigations laid the foundation for understanding the dual nature of this growth factor, which could interact with both heparin-containing molecules and epidermal growth factor receptors on cell surfaces.

Classification within the Epidermal Growth Factor Family

Heparin-binding epidermal growth factor-like growth factor belongs to the epidermal growth factor family of proteins, which comprises a diverse group of growth factors sharing common structural and functional characteristics. The epidermal growth factor family includes epidermal growth factor itself, transforming growth factor-alpha, amphiregulin, betacellulin, epiregulin, neuregulin, and several other related proteins that collectively regulate cellular proliferation, differentiation, and survival. All members of this family possess at least one epidermal growth factor domain, which consists of six conserved cysteine residues that form three characteristic disulfide bonds in a specific pattern.

The distinguishing feature that sets heparin-binding epidermal growth factor-like growth factor apart from other family members is its unique 21-residue N-terminal heparin-binding domain, which is characterized by a high content of lysine and arginine residues. This domain enables the protein to interact with heparin and heparan sulfate proteoglycans on cell surfaces, a capability not shared by epidermal growth factor or transforming growth factor-alpha. The epidermal growth factor-like domain of heparin-binding epidermal growth factor-like growth factor shows approximately 35% homology to human epidermal growth factor and transforming growth factor-alpha, indicating evolutionary conservation of critical functional regions.

Receptor binding studies have revealed that heparin-binding epidermal growth factor-like growth factor can activate epidermal growth factor receptor and ErbB4 directly, while also capable of activating ErbB2 and ErbB3 through heterodimerization mechanisms. This broad receptor specificity distinguishes it from other epidermal growth factor family members that typically exhibit more restricted receptor binding patterns. The protein's ability to mediate epidermal growth factor receptor transactivation by G protein-coupled receptor ligands represents another unique characteristic within the family.

Epidermal Growth Factor Family Member Receptor Binding Unique Features Molecular Weight (kDa)
Epidermal Growth Factor Epidermal Growth Factor Receptor Founding member, 53 amino acids 6
Heparin-Binding Epidermal Growth Factor-Like Growth Factor Epidermal Growth Factor Receptor, ErbB4 Heparin-binding domain 19-23
Transforming Growth Factor-alpha Epidermal Growth Factor Receptor High receptor affinity ~5
Amphiregulin Epidermal Growth Factor Receptor Tissue-specific expression ~20
Betacellulin Epidermal Growth Factor Receptor, ErbB4 Pancreatic expression ~9

Genomic Organization and Evolutionary Conservation

The heparin-binding epidermal growth factor-like growth factor gene exhibits a well-conserved genomic organization across mammalian species, with the human gene mapped to chromosome 5 at position 5q31.3 and the mouse ortholog located on chromosome 18. The gene contains six exons separated by five intervening introns, with the coding sequence spanning approximately 14 kilobases of genomic DNA. This exon-intron structure is highly conserved across species, suggesting important functional constraints on the gene's organization.

Comparative sequence analysis between human, mouse, and rat orthologs reveals interesting patterns of evolutionary conservation. While the overall protein structure is maintained across species, the region corresponding to the secreted mature factor shows relatively lower conservation, with only 73-76% sequence identity between human and rodent sequences. In contrast, regions of high sequence conservation include the proposed juxtamembrane and transmembrane domains, as well as the heparin-binding region within the mature factor. This pattern suggests that while the basic functional domains are evolutionarily constrained, there may be species-specific adaptations in the mature protein region.

The gene is initially expressed as a transmembrane protein precursor called pro-heparin-binding epidermal growth factor-like growth factor, which undergoes proteolytic processing to generate the mature, soluble form through a process called ectodomain shedding. This processing involves various proteases including a disintegrin and metalloproteinase enzymes and matrix metalloproteinases, which cleave the precursor protein at specific sites to release the biologically active mature form. The regulation of this processing appears to involve mitogen-activated protein kinase and protein kinase C signaling pathways, indicating complex control mechanisms for protein activation.

Northern blotting experiments using species-specific probes have demonstrated that heparin-binding epidermal growth factor-like growth factor transcript expression occurs in multiple tissues, with particularly high expression levels observed in lung, skeletal muscle, brain, and heart tissues. This broad tissue distribution pattern is conserved across mammalian species, suggesting fundamental roles in multiple organ systems. The gene's expression is subject to complex developmental and tissue-specific regulation, with expression patterns changing significantly during embryonic development and adult tissue maintenance.

Significance in Cell Biology and Biochemistry

Heparin-binding epidermal growth factor-like growth factor plays crucial roles in fundamental cellular processes, serving as a potent mitogen and chemoattractant for various cell types including smooth muscle cells, fibroblasts, and keratinocytes. The protein's biological activities are mediated through its interactions with multiple receptor systems, primarily the epidermal growth factor receptor family members, which include epidermal growth factor receptor, ErbB2, ErbB3, and ErbB4. Upon receptor binding, heparin-binding epidermal growth factor-like growth factor induces receptor dimerization and autophosphorylation, triggering downstream signaling cascades that include mitogen-activated protein kinase, protein kinase C, stress-activated protein kinase, and phosphatidylinositol 3-kinase pathways.

The dual binding capability of heparin-binding epidermal growth factor-like growth factor represents a unique mechanism for regulating cellular responses. The protein can simultaneously interact with heparan sulfate proteoglycans on cell surfaces through its heparin-binding domain and with epidermal growth factor receptors through its epidermal growth factor-like domain. This dual interaction model suggests that heparan sulfate proteoglycans may serve as co-receptors or binding partners that modulate the growth factor's activity and localization. Synthetic peptide studies have confirmed that sequences within the 21-residue heparin-binding domain can compete with the full-length protein for binding to cell surface heparan sulfate proteoglycans.

In developmental biology, heparin-binding epidermal growth factor-like growth factor has emerged as a critical factor in embryonic implantation and early development. Research has demonstrated that the growth factor gene is expressed in mouse uterine luminal epithelium surrounding the blastocyst approximately 6-7 hours before the attachment reaction occurs during pregnancy. This early expression represents one of the earliest molecular-level embryo-uterine interactions identified to date. In vitro studies have shown that heparin-binding epidermal growth factor-like growth factor can induce blastocyst epidermal growth factor receptor autophosphorylation and promote blastocyst growth, zona hatching, and trophoblast outgrowth.

Cardiovascular research has revealed essential roles for heparin-binding epidermal growth factor-like growth factor in cardiac development and function. Gene knockout studies in mice demonstrate that deletion of the heparin-binding epidermal growth factor-like growth factor gene results in severe cardiac abnormalities, including ventricular dilation, cardiomyocyte hypertrophy, and high postnatal mortality rates. These findings indicate that the growth factor is required for normal cardiac valve formation and heart function. The protein's expression in coronary arteries changes with age, with strong expression in medial smooth muscle cells during early development that gradually decreases after 30 years of age.

Cellular Process Effect of Heparin-Binding Epidermal Growth Factor-Like Growth Factor Target Cell Types Signaling Pathways Involved
Cell Proliferation Potent mitogenic activity Smooth muscle cells, fibroblasts, keratinocytes Mitogen-activated protein kinase, phosphatidylinositol 3-kinase
Cell Migration Chemoattractant activity Smooth muscle cells, various epithelial cells Protein kinase C, stress-activated protein kinase
Embryonic Development Promotes implantation and early development Uterine epithelium, blastocysts Epidermal growth factor receptor signaling
Cardiac Function Essential for normal heart development Cardiomyocytes, cardiac smooth muscle ErbB receptor family signaling

Properties

CAS No.

149176-25-0

Molecular Formula

C7H15N.ClH

Origin of Product

United States

Scientific Research Applications

Wound Healing

HB-EGF plays a pivotal role in the wound healing process by promoting keratinocyte proliferation and migration, which are essential for epithelialization. Key findings include:

  • Mitogenic Effects : HB-EGF enhances the proliferation of fibroblasts and keratinocytes, accelerating dermal repair and angiogenesis necessary for wound healing .
  • Clinical Applications : Studies have shown that HB-EGF can decrease healing times for skin grafts and promote rapid recovery from ulcers and burns . For example, the administration of HB-EGF in diabetic wound models resulted in improved reepithelialization and collagen deposition .
StudyFindings
HB-EGF enhances keratinocyte migration and proliferation.
Administration reduces healing times in diabetic wounds.

Cardiac Development

In cardiac physiology, HB-EGF is crucial for heart development and function:

  • Cardiac Valve Development : It prevents malformations during valve tissue development by interacting with EGF receptors .
  • Vascular Health : Upregulation of HB-EGF has been linked to vascular lesions and atherogenesis, indicating its role in cardiovascular diseases .
StudyFindings
Essential for normal heart valve formation.
Promotes vascular health but can contribute to disease under certain conditions.

Neuroprotection and Neural Stem Cell Differentiation

Recent studies have highlighted the neuroprotective properties of HB-EGF:

  • Neural Stem Cells : HB-EGF promotes differentiation of neural stem cells into neurons, enhancing neuronal survival and function .
  • Neonatal Necrotizing Enterocolitis : In experimental models, HB-EGF administration improved neuronal integrity in the enteric nervous system, reducing apoptosis during necrotizing enterocolitis .
StudyFindings
Enhances neuronal nitric oxide synthase expression in enteric neurons.
Protects against neuronal apoptosis in neonatal models.

Cancer Biology

HB-EGF's role in cancer progression is multifaceted:

  • Tumor Growth : It has been implicated in tumor cell proliferation and metastasis through its interaction with EGF receptors .
  • Therapeutic Targeting : Innovative strategies are being explored to inhibit HB-EGF signaling pathways to reduce tumor growth and enhance treatment efficacy .
StudyFindings
Promotes tumor progression through EGF receptor activation.
Targeting HB-EGF pathways may enhance cancer therapies.

Comparison with Similar Compounds

Structural and Functional Differences

The EGF family includes HB-EGF, EGF, transforming growth factor-alpha (TGF-α), amphiregulin (AREG), and epiregulin (EREG). Key distinctions are outlined below:

Feature HB-EGF EGF TGF-α Amphiregulin
Heparin Binding Yes (via N-terminal domain) No No Weak
Receptor Affinity EGFR, ErbB4 EGFR EGFR EGFR
Proteolytic Release ADAM12/17 Constitutive shedding ADAM17 ADAM12/17
Bioactivity 40-fold stronger mitogen than EGF for SMCs Moderate Moderate Context-dependent
Pathological Role Cancer progression, fibrosis Wound healing, cancer Cancer, inflammation Cancer, immune regulation

Key Findings :

  • HB-EGF’s heparin-binding domain enables cell-surface retention and enhances EGFR signaling by stabilizing ligand-receptor complexes .
  • Unlike EGF, HB-EGF binds ErbB4, expanding its signaling scope to include pathways like PI3K/Akt in cardiac development .
  • HB-EGF’s mitogenic potency for smooth muscle cells (SMCs) exceeds EGF and TGF-α due to HSPG-mediated clustering of EGFR .

Tissue-Specific Expression and Roles

  • Embryo Implantation: HB-EGF is expressed in uterine epithelium prior to blastocyst attachment, inducing trophoblast outgrowth via EGFR .
  • Cancer : HB-EGF drives autocrine signaling in ovarian and cervical cancers, correlating with chemoresistance . TGF-α and AREG are more associated with colorectal and breast cancers .

Therapeutic Implications

  • Cancer Targeting: HB-EGF-specific monoclonal antibodies (e.g., 2-108) inhibit tumor growth in preclinical models, unlike broad EGFR inhibitors .
  • Fibrosis : HB-EGF deletion reduces liver fibrosis post-bile duct ligation, highlighting its role in stromal activation .

Preparation Methods

Prokaryotic Expression in Escherichia coli

E. coli remains a widely used system for HB-EGF production due to its scalability and cost-effectiveness. However, the protein’s disulfide bonds and heparin-binding domain demand optimization:

Codon Optimization and Vector Design
In a landmark study, codon adaptation index (CAI) optimization improved HB-EGF yield in E. coli BL21 from 0.255 (native gene) to 0.829, enhancing translational efficiency. The optimized gene was cloned into pET-32a, a vector providing a thioredoxin fusion partner to assist disulfide bond formation.

Culture Condition Optimization
Lowering induction temperature to 22°C and reducing isopropyl β-D-1-thiogalactopyranoside (IPTG) concentration to 0.4 μM increased soluble HB-EGF expression to 35%.

Table 1: Impact of Culture Conditions on HB-EGF Solubility in E. coli

Temperature (°C)IPTG Concentration (μM)Soluble Fraction (%)
371.010
300.820
220.435

Eukaryotic Expression Systems

While mammalian systems (e.g., CHO cells) theoretically support native post-translational modifications, limited data exist in the provided sources. Indirect evidence from hepatic stellate cell studies suggests endogenous HB-EGF expression, but scalable production methods remain underexplored.

Purification Strategies for HB-EGF

Immobilized Metal Affinity Chromatography (IMAC)

The His-tagged HB-EGF fusion protein is purified via nickel-nitrilotriacetic acid (Ni-NTA) resin. Post-lysis, the soluble fraction is applied to the column, and imidazole elution yields ~80% pure protein.

Table 2: Ni-NTA Purification Efficiency

StepTotal Protein (mg)HB-EGF Concentration (mg/ml)Purity (%)
Crude Lysate1200.810
Post-IMAC Elution152.580

Heparin-Affinity Chromatography

The heparin-binding domain enables selective purification. Wild-type HB-EGF binds heparin-Sepharose, while mutants lacking the heparin-binding domain (e.g., Δ93–105) exhibit no affinity, confirming the domain’s critical role.

Table 3: Heparin Column Binding Capacity

HB-EGF VariantBinding Capacity (mg/ml resin)Elution NaCl (mM)
Wild-Type4.2350
ΔHBD (93–105)0.3N/A

Solubilization and Refolding Challenges

HB-EGF’s hydrophobicity and disulfide bonds necessitate refolding protocols. In E. coli, inclusion body formation is mitigated by:

  • Low-Temperature Induction : Reducing aggregation during protein synthesis.

  • Redox Buffers : Incorporating glutathione redox couples to promote disulfide bond formation.

Bioactivity Validation

Post-purification bioactivity is assessed via:

  • Mitogenic Assays : Methylthiazole tetrazolium (MTT) assays confirm HB-EGF’s ability to stimulate fibroblast proliferation.

  • Receptor Binding : EGFR and HER4 phosphorylation assays validate functional maturity .

Q & A

Q. What are the primary signaling pathways mediated by HB-EGF, and how do they influence cellular processes?

HB-EGF signals through EGFR, ERBB2, and ERBB4 receptors, activating downstream pathways like MAPK and PI3K/AKT. These pathways regulate cell proliferation, migration, and survival. For example, HB-EGF binding to HER4 stimulates chemotaxis but not proliferation via distinct intracellular signaling cascades . Methodologically, receptor-specific inhibitors (e.g., EGFR tyrosine kinase inhibitors) and siRNA knockdowns can dissect pathway contributions in vitro .

Q. How is HB-EGF processed structurally, and what isoforms are biologically active?

HB-EGF is synthesized as a transmembrane precursor (proHB-EGF) cleaved by metalloproteinases to release soluble mature HB-EGF. Structurally, isoforms with N-termini at residues 63, 73, and 74 are bioactive. Glycosylation and disulfide bonds (e.g., Cys7-Cys20) stabilize its conformation . Activity assays (e.g., smooth muscle cell proliferation) confirm isoform functionality .

Q. What experimental models are suitable for studying HB-EGF expression and localization?

Recombinant HB-EGF proteins (>95% purity, verified by SDS-PAGE/HPLC) are used for in vitro stimulation . Immunohistochemistry with validated antibodies (e.g., Affinity Biosciences DF13666) detects tissue-specific expression . Transgenic mice overexpressing HB-EGF reveal its role in cardiac valve development .

Advanced Research Questions

Q. How do HB-EGF knockout models elucidate its necessity in organ development and disease?

Conditional HB-EGF knockout mice exhibit defective cardiac valve formation and impaired heart function, validated by echocardiography and histopathology . Liver-specific knockouts show accelerated injury in carbon tetrachloride models, highlighting tissue-specific roles . Methodologically, Cre-lox systems and PET imaging (e.g., ⁸⁹Zr-labeled antibodies) track spatial-temporal HB-EGF dynamics .

Q. What contradictions exist in HB-EGF's role in cancer, and how can they be resolved?

HB-EGF promotes tumor growth in ovarian and gastric cancers but shows anti-tumor effects in some contexts. Contradictions arise from differential receptor coupling (e.g., EGFR vs. HER4) and tumor microenvironment factors. Meta-analyses of TCGA datasets and 3D co-culture models (e.g., tumor-stromal interactions) can clarify context-dependent mechanisms .

Q. How does HB-EGF contribute to placental pathologies like preeclampsia?

HB-EGF regulates trophoblast invasion via metalloproteinase-mediated shedding. Reduced HB-EGF in preeclampsia correlates with defective placentation, measured by ELISA in maternal serum (detection limit: 7.85 pg/mL) . Functional studies using hypoxia-reoxygenation injury models in trophoblasts link HB-EGF loss to oxidative stress responses .

Q. What advanced techniques characterize HB-EGF's interactions with heparan sulfate proteoglycans (HSPGs)?

Surface plasmon resonance (SPR) and co-immunoprecipitation identify HSPG binding domains critical for HB-EGF’s cardiac roles . Mutagenesis (e.g., Arg124Ala) disrupts heparin-binding activity, validated by endothelial cell migration assays .

Q. How can researchers reconcile discrepancies in HB-EGF quantification across studies?

Variability arises from isoform-specific antibodies or sample handling (e.g., freeze-thaw cycles degrade soluble HB-EGF). Standardized protocols for plasma collection (e.g., protease inhibitors) and multiplex assays (e.g., Luminex) improve reproducibility .

Methodological Resources

  • Recombinant Protein Production : Use HEK293 systems for human HB-EGF (Leu20-Leu148, C-terminal His-tag) .
  • Animal Models : Conditional knockouts (e.g., Alb-Cre for liver studies) and HB-EGF-transgenic mice .
  • Detection Kits : ELISA kits (sensitivity: 7.85 pg/mL) for serum/plasma analysis; validate with spike-recovery tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.